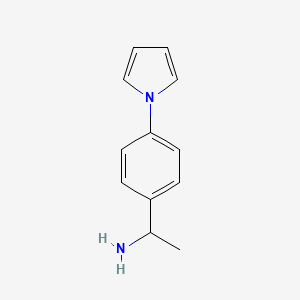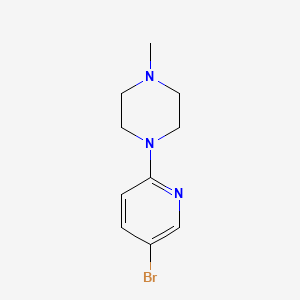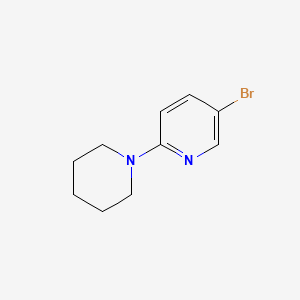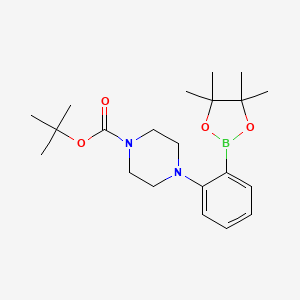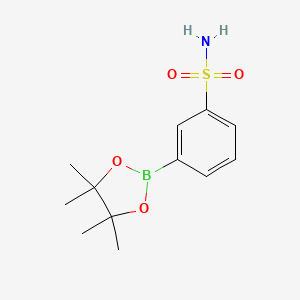![molecular formula C11H18N2 B1286034 [2-アミノ-1-(4-メチルフェニル)エチル]ジメチルアミン CAS No. 889939-66-6](/img/structure/B1286034.png)
[2-アミノ-1-(4-メチルフェニル)エチル]ジメチルアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine: is an organic compound with the molecular formula C11H18N2 and a molecular weight of 178.27 g/mol.
科学的研究の応用
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is widely used in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential pharmacological properties, including its effects on neurotransmitter systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methyl-β-nitrostyrene. This intermediate is then reduced to 4-methylphenethylamine, which is subsequently reacted with formaldehyde and dimethylamine to yield the final product.
-
Step 1: Formation of 4-methyl-β-nitrostyrene
Reactants: 4-methylbenzaldehyde, nitroethane
Conditions: Basic conditions, typically using a base such as sodium hydroxide
Product: 4-methyl-β-nitrostyrene
-
Step 2: Reduction to 4-methylphenethylamine
Reactants: 4-methyl-β-nitrostyrene, reducing agent (e.g., lithium aluminum hydride)
Conditions: Anhydrous conditions, typically in an inert atmosphere
Product: 4-methylphenethylamine
-
Step 3: Reaction with formaldehyde and dimethylamine
Reactants: 4-methylphenethylamine, formaldehyde, dimethylamine
Conditions: Acidic or basic conditions, depending on the specific method used
Product: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Industrial Production Methods
Industrial production of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine follows similar synthetic routes but often employs continuous flow reactors and optimized reaction conditions to enhance yield and purity. Catalysts and automated systems are used to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Oxidation: [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are often the corresponding imine or nitrile derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or basic conditions
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions
Substitution: Halides, alkoxides; typically in polar aprotic solvents
作用機序
The mechanism of action of [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and affecting various biochemical pathways. For example, it may interact with monoamine oxidase enzymes, influencing the levels of neurotransmitters in the brain.
類似化合物との比較
Similar Compounds
Phenethylamine: A simpler analog without the dimethylamine group.
Amphetamine: A structurally similar compound with potent stimulant effects.
Methamphetamine: A derivative with a methyl group on the nitrogen atom, known for its strong central nervous system stimulant properties.
Uniqueness
[2-Amino-1-(4-methylphenyl)ethyl]dimethylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dimethylamine group enhances its solubility and reactivity, making it a valuable compound in various research applications.
特性
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2/c1-9-4-6-10(7-5-9)11(8-12)13(2)3/h4-7,11H,8,12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSADQGXHDVVCU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CN)N(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586107 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889939-66-6 |
Source


|
| Record name | N~1~,N~1~-Dimethyl-1-(4-methylphenyl)ethane-1,2-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50586107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


